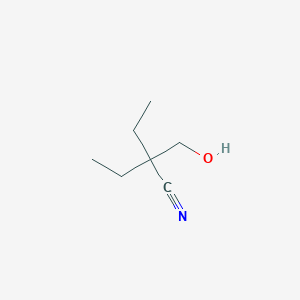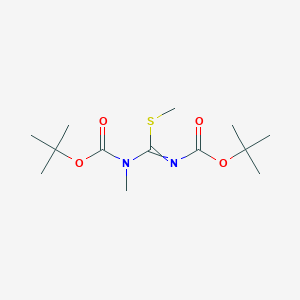
1-Hydroxyisoquinoline-7-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Hydroxyisoquinoline-7-carboxylic acid contains a total of 22 bonds. These include 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
1-Hydroxyisoquinoline-7-carboxylic acid is a solid powder at ambient temperature . Its molecular weight is 189.17 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Facile Synthesis and Conformational Studies : A study described a rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which is a structurally related compound to 1-Hydroxyisoquinoline-7-carboxylic acid. This synthesis involved a Pictet-Spengler reaction and catalytic dehalogenation, resulting in high optical purity (Verschueren et al., 1992).
Challenges in Amino Acid Coupling : Research highlighted difficulties in coupling amino acids to 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid. Effective solutions involving 1-hydroxy-7-azabenzotriazole and other compounds were discovered, which facilitated the synthesis of complex peptides (Bozsó et al., 2000).
Molecular Properties and Proton Transfer : A study on 7-Hydroxyquinoline-8-carboxylic acid, closely related to 1-Hydroxyisoquinoline-7-carboxylic acid, revealed its ability to undergo excited-state intramolecular double proton transfer. This demonstrates its potential as an intrinsic proton relay system with applications in understanding proton transfer mechanisms (Tang et al., 2011).
Pharmacological and Biological Aspects
Investigation in HIV Type 1 Integrase Inhibitors : 1-Hydroxyisoquinoline-7-carboxylic acid derivatives were studied for their role as human immunodeficiency virus type 1 integrase inhibitors. Certain derivatives showed low nanomolar anti-HIV potencies, making them potential candidates for HIV treatment (Suchaud et al., 2014).
Oxidation Chemistry in Neurodegenerative Research : The oxidation chemistry of compounds structurally similar to 1-Hydroxyisoquinoline-7-carboxylic acid was studied, providing insights into neurodegenerative, behavioral, and addictive consequences of substances like ethanol (Zhang & Dryhurst, 1993).
Effects on Behavior and Neurochemistry : Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, related to 1-Hydroxyisoquinoline-7-carboxylic acid, found they affected locomotor activity in mice and altered levels of endogenous amines and amino acids. This suggests potential physiological roles for these compounds (Nakagawa et al., 1996).
Mass Spectrometry and Analytical Chemistry
- Gas Phase Reaction Studies : A mass spectrometric study of isoquinolines, including derivatives of 1-Hydroxyisoquinoline-7-carboxylic acid, observed favored gas-phase formations of carboxylic acids. These findings are significant for the characterization of drug candidates and metabolites in clinical and forensic analyses (Thevis et al., 2008).
Chemical Synthesis and Applications
Synthesis of Antimicrobial Agents : Research on 1-Hydroxypiperazine dihydrochloride, which can be applied in the synthesis of pyridone carboxylic acid antibacterial agents, offers insights into the broader utility of related compounds like 1-Hydroxyisoquinoline-7-carboxylic acid in developing new antibacterial drugs (Uno et al., 1989).
Structure-Activity Relationships in Quinolones : A study on 5,7-disubstituted quinolones, involving structures similar to 1-Hydroxyisoquinoline-7-carboxylic acid, provided crucial information on the structure-activity relationships of antibacterial agents. This aids in the development of more potent antibacterial drugs (Miyamoto et al., 1990).
Safety And Hazards
The safety information available indicates that 1-Hydroxyisoquinoline-7-carboxylic acid is associated with certain hazards. The GHS07 pictogram is used to represent these hazards, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
1-oxo-2H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYCMYIJRLRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729009 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyisoquinoline-7-carboxylic acid | |
CAS RN |
1301214-62-9 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxyisoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)




![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)


